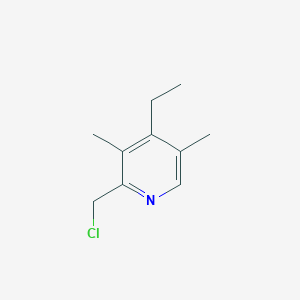

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine

Description

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine is a substituted pyridine derivative characterized by a chloromethyl group at position 2, ethyl at position 4, and methyl groups at positions 3 and 3. These analogs are often used as intermediates in pharmaceutical synthesis, particularly for proton pump inhibitors (e.g., omeprazole) .

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

2-(chloromethyl)-4-ethyl-3,5-dimethylpyridine |

InChI |

InChI=1S/C10H14ClN/c1-4-9-7(2)6-12-10(5-11)8(9)3/h6H,4-5H2,1-3H3 |

InChI Key |

BUXUWSFYIUPMMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=C1C)CCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine typically involves the chloromethylation of 4-ethyl-3,5-dimethylpyridine. One common method includes the reaction of 4-ethyl-3,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .

Industrial Production Methods

Industrial production methods for 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine often involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as thiols, amines, or alcohols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, imidazole-2-thione, and pyrimidine-2-thiol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation Products: Compounds with hydroxyl or carbonyl groups.

Reduction Products: Methylated derivatives of the original compound.

Scientific Research Applications

1.1. Proton Pump Inhibitors

Research indicates that derivatives of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine can serve as key intermediates in the synthesis of proton pump inhibitors (PPIs). These compounds are crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. For instance, intermediates derived from this compound have been utilized in the synthesis of omeprazole and esomeprazole, both of which are widely prescribed PPIs .

1.2. Antihyperlipidemic Agents

Studies have highlighted the potential of this compound in developing antihyperlipidemic agents. It has been involved in the synthesis of compounds that target molecular pathways linked to lipid metabolism, showing promise in managing hyperlipidemia . The mechanism involves docking studies that reveal interactions with key proteins associated with lipid regulation.

2.1. Synthesis of Pyridine Derivatives

The chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of various pyridine derivatives. These derivatives can be further modified to yield compounds with diverse biological activities . For example, 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine can be reacted with different nucleophiles to produce substituted pyridines that are valuable in drug development.

2.2. Intermediates for ATPase Inhibitors

This compound has been identified as a precursor for synthesizing ATPase inhibitors, which play a critical role in cellular energy regulation and have applications in cancer therapy . The ability to modify the pyridine ring allows chemists to tailor these compounds for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: 4-Ethyl vs. 4-Methoxy/4-Chloro: The ethyl group (C2H5) in the target compound introduces greater hydrophobicity compared to the methoxy (OCH3) or chloro (Cl) groups in analogs. Reactivity: The absence of electron-withdrawing groups (e.g., Cl, OCH3) at position 4 in the ethyl variant could reduce electrophilicity at the chloromethyl site, altering its reactivity in nucleophilic substitution reactions critical for drug coupling .

- Synthetic Utility: The methoxy analog (CAS 86604-75-3) is a well-documented intermediate in omeprazole production, where its methoxy group participates in selective oxidation steps . The ethyl variant may require modified reaction conditions due to steric hindrance from the bulkier ethyl group. The chloro analog (CAS 59-14-3) is utilized in non-heme iron catalysis, suggesting that substituent choice directly impacts catalytic activity in oxidative transformations .

Physicochemical Properties

- Molecular Weight and Polarity : The ethyl derivative (MW ~196.70) is heavier than the methoxy analog (MW 222.11) but lighter than the dimethoxy variant (MW 224.08). Its logP value (estimated ~3.0) would exceed that of the methoxy analog (logP 2.45) due to increased alkyl chain length .

- Stability : Chloromethyl pyridines are generally moisture-sensitive, but the ethyl group may confer slight stabilization compared to methoxy or chloro derivatives, which are prone to hydrolysis or oxidation .

Pharmaceutical Relevance

Catalytic and Industrial Use

- Chloromethyl pyridines with chloro or methoxy substituents are employed in bioinspired iron catalysts for challenging oxidative reactions, where substituents modulate catalyst selectivity .

Biological Activity

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine is a pyridine derivative characterized by the presence of a chloromethyl group, ethyl group, and two methyl groups on the pyridine ring. Its molecular formula is with a molecular weight of approximately 183.68 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The compound features a pyridine ring that allows for various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The chloromethyl group enhances its reactivity, enabling the introduction of diverse nucleophiles, which can lead to the formation of new derivatives with potentially enhanced biological activities .

Biological Activities

Research indicates that 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine exhibits several biological activities that may be leveraged in drug design:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of various enzymes, which could play a role in disease modulation. For example, derivatives of similar pyridine compounds have been shown to inhibit ATPase activity .

- Receptor Modulation : The structural features of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine suggest it may interact with specific receptors in biological systems, potentially influencing neurotransmitter pathways or other signaling mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The unique combination of substituents on the pyridine ring contributes to its distinct chemical properties and biological activities compared to other similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | Contains a methoxy group instead of an ethyl group | |

| 2-(Chloromethyl)-3-methylpyridine Hydrochloride | Lacks ethyl and additional methyl groups | |

| 4-Ethyl-3-methoxypyridine | Lacks chloromethyl functionality |

This table illustrates how variations in substituents can affect the biological profile of pyridine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Properties : Research into similar pyridine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against chronic myeloid leukemia cells by modulating specific signaling pathways .

- Neuropharmacology : Investigations into the neuropharmacological effects have revealed that certain pyridine derivatives can influence dopamine receptor activity, suggesting potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step routes starting from pyridine derivatives. For example, a similar compound (2-chloromethyl-3,5-dimethyl-4-methoxypyridine) was synthesized using 2,3,5-trimethylpyridine as a precursor through N-oxidation, nitration, nucleophilic substitution, alcoholation, and chloromethylation. Optimization includes adjusting reaction temperature (e.g., 80°C) and time (e.g., 2 hours) to improve yield and purity . Analytical validation via ¹H NMR, FT-IR, and HPLC ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine?

- Methodology :

- ¹H NMR : Identifies substituent positions and confirms chloromethyl group integration.

- FT-IR : Detects functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹).

- HPLC : Quantifies purity and monitors reaction progress.

- Mass Spectrometry : Validates molecular weight (e.g., average mass ~185.65 Da) .

Advanced Research Questions

Q. How do structural modifications at the pyridine ring (e.g., substituent position) influence biological activity in enzyme inhibition studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Design derivatives with substituents at C2, C3, or C4 positions. For example, CYP1B1 inhibition studies showed that C2-substituted pyridines exhibit higher activity than C3/C4 analogs .

- In Vitro Assays : Use ethoxyresorufin-O-deethylase (EROD) assays to measure IC₅₀ values. Compare derivatives to establish positional effects .

- Molecular Docking : Perform computational modeling to predict binding interactions with target enzymes (e.g., CYP1B1) .

Q. What experimental strategies resolve contradictions in substituent effects reported across studies?

- Methodology :

- Systematic Variation : Synthesize a series of analogs with controlled substituent positions and steric/electronic properties.

- Cross-Validation : Combine enzymatic assays (e.g., EROD) with biophysical techniques (e.g., surface plasmon resonance) to validate binding affinity.

- Meta-Analysis : Compare data across studies while controlling for variables like assay conditions or solvent systems .

Q. How can density functional theory (DFT) predict the reactivity of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Use DFT to calculate charge distribution, frontier molecular orbitals (HOMO/LUMO), and transition states.

- Experimental Correlation : Compare predicted reaction pathways (e.g., SN1 vs. SN2 mechanisms) with kinetic data from controlled reactions .

Q. What strategies improve metabolic stability and bioavailability of pyridine-based inhibitors in preclinical studies?

- Methodology :

- Derivatization : Introduce polar groups (e.g., hydroxylation at C17β in steroid-pyridine hybrids) to enhance solubility.

- In Vivo Pharmacokinetics : Monitor plasma concentration-time profiles in rodent models to assess half-life and clearance rates .

Data-Driven Research Questions

Q. How can discrepancies in reported inhibitory potencies of pyridine derivatives be addressed using orthogonal assays?

- Methodology :

- Orthogonal Validation : Combine enzymatic inhibition data (e.g., EROD assays) with cell-based viability assays (e.g., MTT) to confirm target-specific effects.

- Counter-Screening : Test compounds against related enzymes (e.g., CYP1A1) to rule off-target activity .

Q. What role do pyridine ring electronics play in modulating binding interactions with metalloenzymes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.